Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
Description
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate (CAS: 2445784-11-0) is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered ring containing oxygen and nitrogen atoms. The molecular weight is 286.1 g/mol, with a purity of ≥95% . Its structure includes a bromine substituent at the 8-position and a methyl ester group at the 5-position, which influence its electronic and steric properties. Limited data on melting/boiling points or solubility are available in the provided evidence, underscoring the need for further experimental characterization.
Properties
IUPAC Name |
methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10-8-3-2-7(12)6-9(8)16-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXBTVKCHDNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Br)OCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the reaction of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has been investigated for its potential therapeutic properties. The benzoxazepine structure is associated with various biological activities, including:
- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The incorporation of the bromine atom may enhance receptor binding affinity or alter metabolic pathways.
- Anticonvulsant Activity : Some studies suggest that derivatives of benzoxazepines can provide anticonvulsant effects by modulating neurotransmitter systems in the brain.
Pharmacology
The pharmacological profile of this compound is under exploration for its potential use in treating neurological disorders. The compound's ability to interact with various receptors makes it a candidate for:
- GABA Receptor Modulation : Similar compounds have shown efficacy in modulating GABA receptors, which are critical in the management of anxiety and seizure disorders.
- Dopaminergic Activity : The compound may influence dopaminergic pathways, suggesting potential applications in treating conditions such as schizophrenia or Parkinson's disease.
Synthetic Methodologies
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Novel Derivatives : Researchers have utilized this compound to synthesize various derivatives through nucleophilic substitutions and coupling reactions. This expands the library of benzoxazepine derivatives for further biological evaluation.
- Chiral Synthesis : The compound can be employed in asymmetric synthesis processes to produce chiral intermediates that are valuable in pharmaceutical development.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.
Case Study 2: Synthesis of New Benzoxazepine Derivatives
A research group reported the synthesis of several new benzoxazepine derivatives starting from this compound. These derivatives were screened for their biological activity against various cancer cell lines and showed promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Positional Isomerism: Bromine Substitution
- Methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS: 2219419-13-1): Differs in bromine position (9 vs. 8) and the presence of a ketone group at the 5-position.
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride (CAS: 2172033-34-8):
Ester Group Variations
tert-Butyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate :
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate :
Heterocyclic Core Modifications
- 8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzodiazepine hydrochloride (CAS: Not specified): Replaces the oxygen atom in the benzoxazepine core with a second nitrogen, forming a benzodiazepine. This modification is critical in CNS-active drugs (e.g., anxiolytics) but may introduce off-target effects . Molecular weight: 292.61 g/mol .
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione :
Data Table: Key Structural and Functional Comparisons
Research Implications
Biological Activity
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate (CAS No. 2445784-11-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHBrN\O
- Molecular Weight : 286.13 g/mol
- IUPAC Name : Methyl 8-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylate
Anticancer Properties
Recent studies have indicated that methyl 8-bromo derivatives exhibit significant anticancer activity. For instance, a study published in Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of benzoxazepine derivatives. Compounds like methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine have shown promise in protecting neuronal cells from oxidative stress-induced damage. This is attributed to their ability to modulate signaling pathways associated with neuroinflammation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell growth and survival pathways.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Study on Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that methyl 8-bromo derivatives significantly reduced cell viability with IC values in the low micromolar range. The results indicated a dose-dependent effect on apoptosis induction and cell cycle arrest .
Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration have shown that treatment with methyl 8-bromo derivatives resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. These findings suggest a protective role against neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Inhibition of growth signaling |
| Neuroprotection | Reduces oxidative stress | Modulation of inflammatory pathways |
| Enzymatic Inhibition | Inhibits specific kinases | Direct interaction with enzymes |
Q & A
Q. What are the key synthetic routes for Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalization of the benzoxazepine core. A common approach includes:
- Ring formation : Cyclization of precursor amines or alcohols under acidic or basic conditions.
- Bromination : Electrophilic aromatic substitution (EAS) at the 8-position using brominating agents like (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ) .
- Esterification : Reaction with methyl chloroformate or methanol under catalytic acidic conditions to introduce the carboxylate group. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized using spectroscopic methods?
Structural confirmation relies on:
- NMR : - and -NMR to assign protons and carbons, with HMBC/HSQC for resolving regioisomerism (e.g., distinguishing bromine position) .
- IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O-C of benzoxazepine).
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (, expected ).
- X-ray crystallography : For unambiguous conformation analysis, as demonstrated in analogous tetrahydrobenzodiazepine structures .
Q. What are the primary structural features influencing reactivity?
- Bromo substituent : Enhances electrophilic substitution at adjacent positions but may sterically hinder nucleophilic attacks.
- Benzoxazepine ring : The tetrahydro configuration reduces ring strain compared to fully aromatic systems, favoring ring-opening reactions under acidic conditions.
- Ester group : Susceptible to hydrolysis, necessitating anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst selection : Palladium-based catalysts (e.g., ) improve coupling efficiency in bromine-functionalized intermediates .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while elevated temperatures (55–80°C) accelerate cyclization .
- Additives : Use of or in Sonogashira or Suzuki couplings to minimize side reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Regioisomer ambiguity : Employ HMBC NMR to correlate - long-range couplings, distinguishing between 5- and 8-bromo isomers (e.g., cross-peaks between the ester carbonyl and adjacent protons) .
- Crystallographic validation : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models (DFT) to confirm substituent positions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using software like AutoDock Vina, focusing on the benzoxazepine core’s rigidity and bromine’s hydrophobic effects.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
Q. How to assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Hydrolysis kinetics : Quantify ester degradation at pH 1–12 using UV-Vis spectroscopy () .
Q. What strategies mitigate challenges in regioselective functionalization?
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination to the 8-position, followed by reduction .
- Protection/deprotection : Use -groups to shield reactive amines during esterification .
Q. How does the compound serve as a building block for bioactive analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
